

Application Note: Scale-Up Synthesis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one

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Compound of Interest

Compound Name: 2-(4-Hydroxyphenyl)-4-methylpentan-3-one

CAS No.: 111873-62-2

Cat. No.: B3213412

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Abstract

This guide details the process development and scale-up considerations for the synthesis of **2-(4-Hydroxyphenyl)-4-methylpentan-3-one** (CAS 111873-62-2).[1] While classical Friedel-Crafts alkylation routes suffer from poor regioselectivity (O- vs. C-alkylation) and poly-alkylation, this protocol utilizes Pd-catalyzed

-arylation of 2-methylpentan-3-one with 4-bromophenol.[1] This route offers superior control over the carbon skeleton construction, particularly in distinguishing between the competing

-sites (ethyl vs. isopropyl).[1] The protocol addresses Critical Process Parameters (CPPs), catalyst removal, and crystallization strategies for kilogram-scale production.[1]

Retrosynthetic Analysis & Route Selection

The target molecule features a p-hydroxyphenyl group attached to the

-carbon of an isopropyl ketone backbone.[1]

Structural Challenge

The ketone backbone (2-methylpentan-3-one) has two enolizable positions:[1]

- C2 (Methylene, Ethyl side): Less sterically hindered.[1]
- C4 (Methine, Isopropyl side): Highly sterically hindered.[1]

Target substitution is required at C2 to generate the CH(CH₃)-Ar moiety.[1]

Selected Route: Pd-Catalyzed -Arylation

Direct arylation of the ketone enolate is selected over acid-catalyzed alkylation due to the latter's tendency toward rearrangement and polymerization.[1]

- Starting Materials: 2-Methylpentan-3-one (Ethyl Isopropyl Ketone), 4-Bromophenol (or 4-Chloroanisole with subsequent deprotection).[1]
- Catalyst System: Pd(OAc)
/ Dialkylbiarylphosphine (e.g., XPhos or BrettPhos).[1]
- Mechanism: The bulky phosphine ligand facilitates oxidative addition to the aryl halide and reductive elimination of the sterically crowded ketone product, while directing arylation to the less hindered C2 position.[1]

Process Development & Optimization

Reagent Selection

Component	Role	Selection Criteria
2-Methylpentan-3-one	Substrate	Used in slight excess (1.2 equiv) to drive conversion of the aryl halide.
4-Bromophenol	Limiting Reagent	Preferred over chloride for faster kinetics at lower temperatures, reducing thermal degradation.[1]
Pd(OAc)	Pre-catalyst	Cost-effective source of Pd(II). [1] Reduced in situ to Pd(0).
XPhos	Ligand	Excellent for sterically demanding couplings; tolerates free phenols.[1]
K PO	Base	Mild enough to prevent aldol condensation side reactions; effectively neutralizes HBr.[1]
Toluene/Water	Solvent	Biphasic system (with phase transfer) or anhydrous Toluene.[1] Anhydrous preferred to minimize hydrodehalogenation.[1]

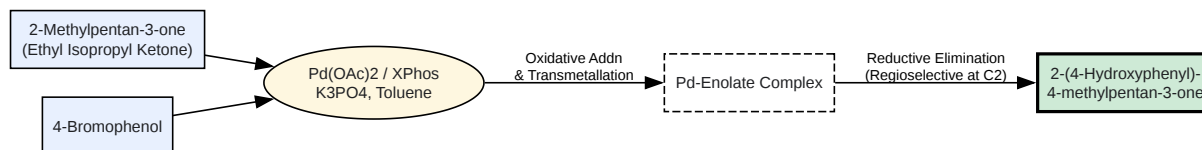
Critical Process Parameters (CPPs)

- Temperature Control (80-100°C): Reaction requires heat for Pd cycle turnover but must be controlled to prevent ketone self-condensation.[1]
- Inert Atmosphere: Oxygen strictly excluded to prevent phosphine oxidation and catalyst deactivation.[1]
- Agitation: Critical for suspending the insoluble inorganic base (K

PO

).[1]

Reaction Scheme (DOT Visualization)



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Caption: Reaction pathway highlighting the Pd-catalyzed coupling of 4-bromophenol and 2-methylpentan-3-one.

Detailed Scale-Up Protocol (1.0 kg Scale)

Equipment Requirements

- Reactor: 20 L Glass-Lined Reactor (GLR) with overhead mechanical stirring (anchor or pitch-blade impeller).
- Thermal Control: Oil heating/cooling jacket capable of 20°C to 120°C.[1]
- Dosing: Peristaltic pump for liquid ketone addition.
- Filtration: Pressure nutsche filter for catalyst/salt removal.[1]

Step-by-Step Procedure

Step 1: Catalyst Formation & Inerting[1]

- Charge Toluene (10 L) to the reactor.
- Start agitation (150 RPM).
- Charge 4-Bromophenol (1.0 kg, 5.78 mol).
- Charge K

PO

(Tribasic, anhydrous, 2.45 kg, 11.56 mol).

- Critical: Perform 3 cycles of Vacuum/Nitrogen purge to remove dissolved oxygen.[1]
- Under Nitrogen flow, charge Pd(OAc)
(13.0 g, 1 mol%) and XPhos (55.1 g, 2 mol%).[1]
 - Note: Pre-mixing Pd and Ligand in a small amount of degassed toluene to form the active catalyst species is recommended for consistency.[1]

Step 2: Reaction 7. Heat the slurry to 80°C. 8. Add 2-Methylpentan-3-one (Ethyl Isopropyl Ketone) (700 g, 6.94 mol) via dosing pump over 1 hour.

- Reasoning: Slow addition maintains a favorable ratio of catalyst to enolate, minimizing ketone self-condensation side reactions.[1]
- Increase temperature to 100°C and hold for 12–16 hours.
- IPC (In-Process Control): Sample for HPLC. Target < 2% residual 4-Bromophenol.[1]

Step 3: Workup & Catalyst Removal[1] 11. Cool reaction mixture to 25°C. 12. Add Water (5 L) to dissolve inorganic salts (KBr, excess K

PO

). Stir for 30 mins. 13. Separate phases. Retain organic (Top) layer.[1] 14. Wash organic layer with 1M HCl (2 L) to remove free amine/phosphine residues.[1] 15. Scavenging: Treat organic layer with SiliaMetS® Thiol (or equivalent Pd scavenger) at 50°C for 2 hours if Pd limits are strict (<10 ppm).[1] Filter through Celite.[1]

Step 4: Crystallization 16. Concentrate the organic phase under vacuum (50°C, 100 mbar) to approx. 2 L volume. 17. Add n-Heptane (4 L) slowly at 50°C. 18. Cool ramp: 50°C

0°C over 4 hours. 19. Seed with pure product crystals at 35°C if available. 20. Filter the resulting white solid.[1] Wash with cold n-Heptane (1 L).[1] 21. Dry in vacuum oven at 45°C for 12 hours.

Expected Yield & Specifications

- Yield: 75–85% (isolated).[1]
- Purity (HPLC): > 98.5% a/a.[1]
- Pd Content: < 20 ppm.

Analytical Controls

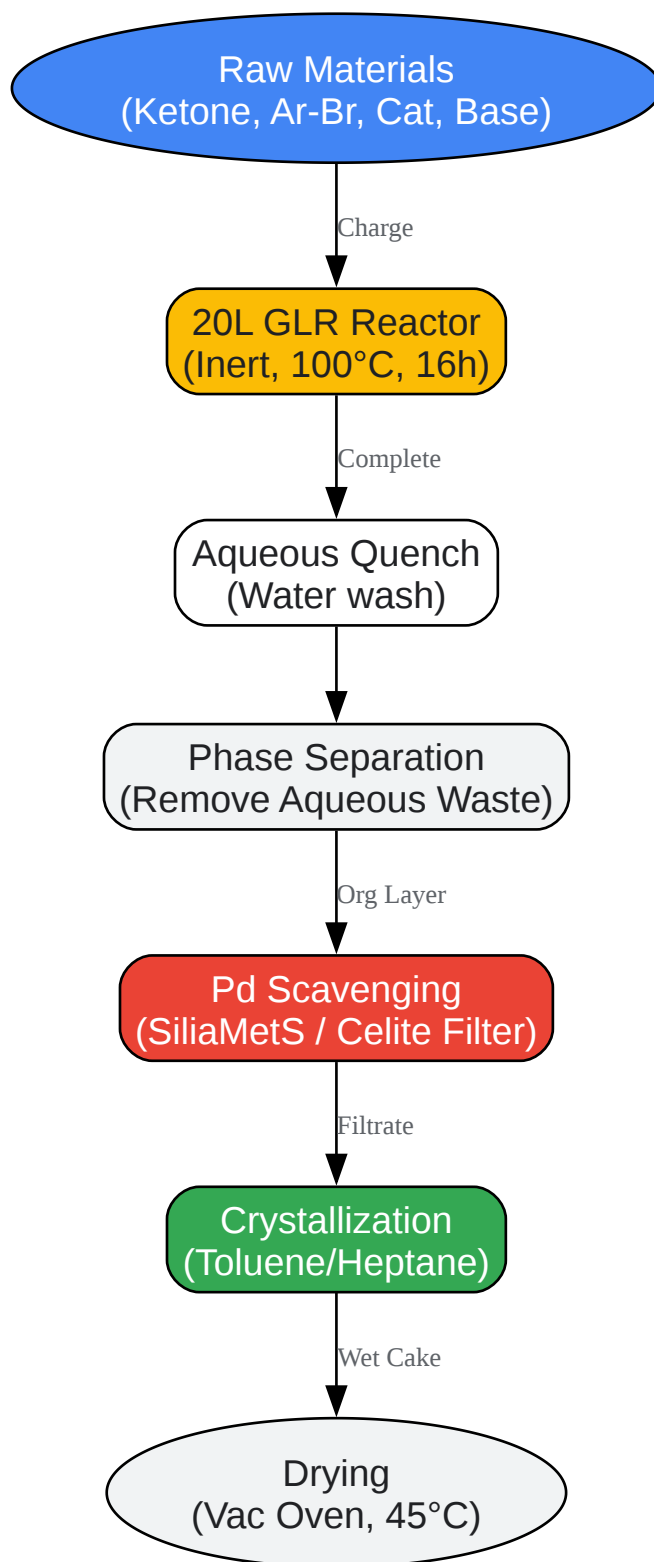
HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 10% B to 90% B over 20 mins.
- Detection: UV @ 210 nm (carbonyl) and 280 nm (phenol).[1]

Impurity Profile

Impurity	Origin	Control Strategy
Bis-arylated Ketone	Over-reaction at C2 or C4	Control stoichiometry; slow addition of ketone is not effective here (excess ketone suppresses bis-arylation).[1] Ensure excess ketone is maintained.[1]
Ketone Self-Aldol	Base + Heat	Use weaker base (K3PO4 vs NaOtBu); avoid prolonged heating without substrate.[1]
Protodehalogenated Phenol	Reduction of Ar-Br	Ensure anhydrous solvents; check Nitrogen quality.

Process Flow Diagram



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Caption: Unit operation workflow for the 1 kg scale-up campaign.

Safety & Handling

- 4-Bromophenol: Corrosive and toxic.[1] Handle as a solid in a fume hood.
- Palladium Residues: Spent catalyst and scavenger pads can be pyrophoric when dry.[1] Keep wet and dispose of in designated heavy metal waste.[1]
- Exotherm: The oxidative addition step can be exothermic.[1] Ensure cooling jacket is active during the initial heat-up.[1]

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